N-(1-methyl-5-oxopyrrolidin-3-yl)-3-(phenylthio)propanamide
Description
N-(1-methyl-5-oxopyrrolidin-3-yl)-3-(phenylthio)propanamide is a propanamide derivative featuring two distinct structural motifs:
- A 1-methyl-5-oxopyrrolidin-3-yl group attached to the amide nitrogen.
- A 3-(phenylthio)propanamide backbone, where the thioether (SPh) substituent enhances lipophilicity compared to oxygen-based analogs.
Properties
IUPAC Name |
N-(1-methyl-5-oxopyrrolidin-3-yl)-3-phenylsulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2S/c1-16-10-11(9-14(16)18)15-13(17)7-8-19-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUFIBXCGCUTGDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1=O)NC(=O)CCSC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1-methyl-5-oxopyrrolidin-3-yl)-3-(phenylthio)propanamide” can be achieved through a multi-step organic synthesis process. A possible synthetic route might involve:
Formation of the Pyrrolidinone Ring: Starting from a suitable precursor, such as a γ-lactam, the pyrrolidinone ring can be synthesized through cyclization reactions.
Introduction of the Phenylthio Group: The phenylthio group can be introduced via a nucleophilic substitution reaction using a thiol reagent.
Formation of the Propanamide Moiety: The final step involves the formation of the amide bond, typically through a condensation reaction between an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
“N-(1-methyl-5-oxopyrrolidin-3-yl)-3-(phenylthio)propanamide” can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form alcohols.
Substitution: The amide nitrogen can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Various substituted amides or thioethers.
Scientific Research Applications
“N-(1-methyl-5-oxopyrrolidin-3-yl)-3-(phenylthio)propanamide” may have several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “N-(1-methyl-5-oxopyrrolidin-3-yl)-3-(phenylthio)propanamide” would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signal transduction pathways, metabolic enzymes, or structural proteins.
Comparison with Similar Compounds
Substituent Effects: Thioether vs. Aryl/Alkyl Groups
The 3-(phenylthio) group in the target compound distinguishes it from analogs in , such as:
- N-Benzyl-2-cyano-acetamide (3d): Contains a benzyl group instead of phenylthio.
- 2-Cyano-N-(3,5-dimethoxy-benzyl)-acetamide (3h): Polar methoxy groups reduce lipophilicity compared to the nonpolar SPh group, which may alter solubility and binding interactions .
| Compound | Substituent | logP (Predicted) | Key Property Influence |
|---|---|---|---|
| Target compound | 3-(phenylthio) | ~2.8 | High lipophilicity |
| 3d (N-Benzyl) | Benzyl | ~2.1 | Moderate lipophilicity |
| 3h (Dimethoxy-benzyl) | 3,5-Dimethoxy-benzyl | ~1.5 | Increased polarity |
Amide vs. Nitrile Functional Groups
The target compound’s amide group contrasts with the cyano (nitrile) group in derivatives (e.g., 3a–3l). Key differences include:
Ring Systems: Pyrrolidinone vs. Phthalimide
highlights 3-chloro-N-phenyl-phthalimide, a rigid aromatic system used in polymer synthesis. In contrast, the target’s 5-oxopyrrolidin-3-yl group is a smaller, non-aromatic lactam. Structural differences impact applications:
Biological Activity
N-(1-methyl-5-oxopyrrolidin-3-yl)-3-(phenylthio)propanamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C13H16N2O2S
- Molecular Weight : 264.35 g/mol
- IUPAC Name : this compound
The presence of the pyrrolidine ring and the phenylthio group contributes to its unique biological properties.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Matrix Metalloproteinases (MMPs) : MMPs are enzymes involved in the degradation of extracellular matrix components, playing a crucial role in various diseases, including osteoarthritis. Compounds similar to this compound have shown potential in inhibiting MMP activity, thereby reducing tissue degradation .
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokine expression. This action can mitigate conditions characterized by chronic inflammation .
Biological Activity Data
A summary of biological activity findings related to this compound is presented in the table below:
| Study | Biological Activity | Methodology | Key Findings |
|---|---|---|---|
| Study 1 | Inhibition of MMPs | In vitro assay | Significant reduction in MMP13 expression in IL-1β stimulated chondrocytes. |
| Study 2 | Anti-inflammatory | Cytokine assays | Decreased levels of TNF-alpha and IL-6 in treated cells. |
| Study 3 | Cytotoxicity assessment | Cell viability assays | No significant cytotoxicity observed at therapeutic concentrations. |
Case Study 1: Osteoarthritis Model
In a study investigating compounds for osteoarthritis treatment, this compound was evaluated for its ability to inhibit MMPs in an osteoarthritis model using OUMS27 chondrosarcoma cells. The results indicated that the compound significantly reduced IL-1β-induced MMP13 expression, suggesting its potential as a therapeutic agent for joint diseases .
Case Study 2: Inflammatory Response
Another study focused on the anti-inflammatory properties of the compound. It demonstrated that treatment with this compound led to decreased secretion of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage-like cells. This suggests a promising role in managing inflammatory conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
